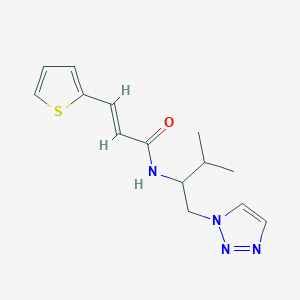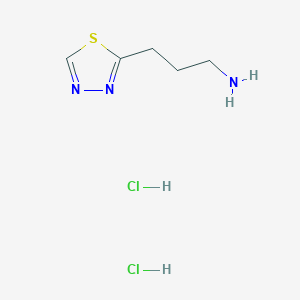
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible route could be:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.
Introduction of the Acrylamide Moiety: This step might involve the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Coupling with the Thiophene Ring: The final step could involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the acrylamide moiety, converting it to an amine.
Substitution: The triazole and thiophene rings may participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with triazole and thiophene rings are often explored for their potential as pharmaceuticals. They may exhibit antimicrobial, antifungal, or anticancer activities. The acrylamide moiety could also contribute to biological activity by interacting with specific enzymes or receptors.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene ring might engage in hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide may impart unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Eigenschaften
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXZHXHRBUUTD-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2-ethoxyanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2405033.png)
![3,3-Dimethyl-1-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]-1lambda3,2-benziodoxole](/img/structure/B2405034.png)

![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)

![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
![3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2405045.png)



